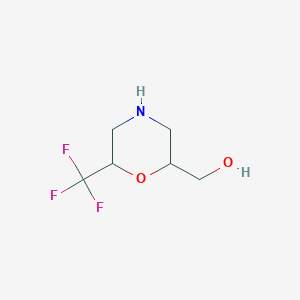

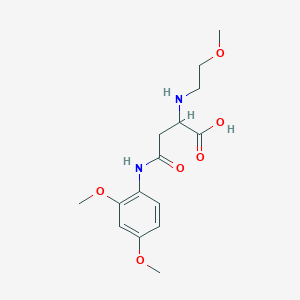

2-甲基-2,4,5-三苯基-2H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

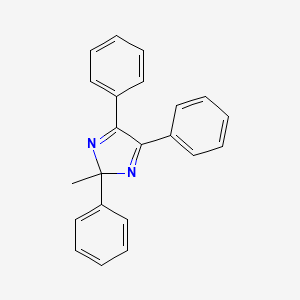

2,4,5-Triphenylimidazole is used in the synthesis of fluorescent diarylethenes and nanowires of 2,4,5-triphenylimidazole, which finds application as single wire active optical waveguides and optically driven ultraviolet lasers .

Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A simple and efficient approach allows the preparation of biologically active 2,4 (5)-diarylimidazoles by parallel synthesis . The formation of 2-aroyl-4 (5)-arylimidazoles as side products strongly depends on the reaction conditions employed .

Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .

Chemical Reactions Analysis

Imidazole derivatives show various activities such as antimicrobial, anti-inflammatory, analgesic, antitubercular, anticancer etc . The possible improvements in the activity can be further achieved by slight modifications in the substituents on the basic imidazole nucleus .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . In chemistry, it is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms in meta-substitution .

科学研究应用

结构分析

- 分子结构: García 等人 (2002) 的一项研究分析了 2-甲基-2,4,5-三苯基-2H-咪唑的分子结构,详细说明了苯基基团与咪唑环形成的二面角,范围从 25.90 到 63.49 度 (García et al., 2002)。

催化

- 纳米催化剂应用: Naeimi 和 Aghaseyedkarimi (2016) 探索了使用可回收多相纳米催化剂合成 2,4,5-三取代咪唑,证明了其在无溶剂条件下的有效性 (Naeimi & Aghaseyedkarimi, 2016)。

合成方法

- 一步合成: Shaterian 等人 (2011) 报告了使用布朗斯特酸性离子液体作为可重复使用的催化剂,一步合成 2,4,5-三取代咪唑 (Shaterian et al., 2011)。

- 简单的一步法: Jagadishbabu 和 Shivashankar (2017) 提出了一种简单的一步法,用于制备 2,4,5-三苯基咪唑衍生物,涉及四乙酸铅氧化 1,2-二醇 (Jagadishbabu & Shivashankar, 2017)。

化学性质和应用

- 电化学性质: Hariharasubramanian 和 Ravichandran (2014) 合成了一系列洛芬(2,4,5-三苯基-1H-咪唑)衍生物,并评估了它们的物理光学和电化学性质,发现它们在氧化还原过程中有应用 (Hariharasubramanian & Ravichandran, 2014)。

- 缓蚀: Ouakki 等人 (2018, 2020) 研究了咪唑衍生物作为钢铁缓蚀剂的用途,揭示了它们在酸性环境中的有效性 (Ouakki et al., 2018), (Ouakki et al., 2020)。

抗菌和抗菌应用

- 抗菌活性: 华南 (2012) 合成了含有 2,4,5-三苯基-1H-咪唑的席夫碱,证明了对各种细菌的良好抗菌活性 (Hua-nan, 2012)。

材料科学应用

- 光学和电化学性质: Bai 等人 (2021) 研究了含三苯基咪唑聚酰亚胺的溶解度、热和光致发光性质,重点介绍了它们在光学和光电领域的潜力作为功能材料 (Bai et al., 2021)。

多样化的合成和表征

- 新型衍生物合成: Rajkumar 等人 (2015) 合成了新型 4-((2,4,5-三苯基-1H-咪唑-1-基)甲基)吡啶衍生物,通过密度泛函理论探索了潜在的反应位点 (Rajkumar et al., 2015)。

- 有机硅化合物: Safa 等人 (2015) 开发了一种合成含有机硅的咪唑的方法,表明在化学中具有更广泛的应用 (Safa et al., 2015)。

治疗潜力

- 抗增殖活性: Dake 等人 (2017) 评估了各种 2,4,5-三苯基-1H-咪唑衍生物对肺癌细胞系的抗增殖活性,发现某些衍生物具有显着的疗效 (Dake et al., 2017)。

作用机制

Having structural similarity with histidine, imidazole compound can bind with protein molecules with ease compared to some other heterocyclic moieties . Furthermore, some imidazole drugs, at high concentrations, could exert direct inhibitory effects on membranes, without interference with sterols and sterol esters .

未来方向

Various recent new drugs developments in imidazole derivatives show better effect and less toxicity . Prompted by the broad spectrum activities of 2, 4, 5- triphenylimidazole derivatives, it was decided to synthesize various 2, 4, 5-triphenyl-1-substituted imidazoles and to evaluate them for their pharmacological activities .

属性

IUPAC Name |

2-methyl-2,4,5-triphenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2/c1-22(19-15-9-4-10-16-19)23-20(17-11-5-2-6-12-17)21(24-22)18-13-7-3-8-14-18/h2-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMLGSWLDWQZND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,4,5-triphenyl-2H-imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-methyl 3-(2-(4-(tert-butyl)phenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2769651.png)

![2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2769654.png)

![2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2769655.png)

![7-(3-chloro-2-methylphenyl)-2-(4-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2769658.png)

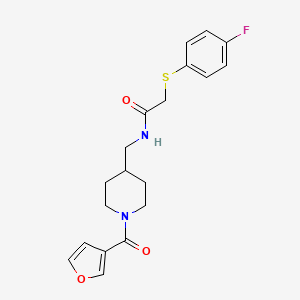

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2769665.png)